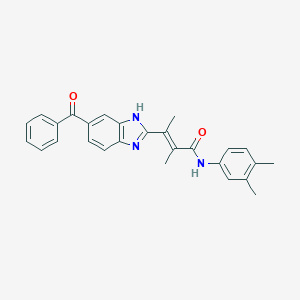
2-(1,3-Dithiolan-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dithiolan-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone, also known as DMBC, is a compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of cyclopentanone derivatives and has been shown to exhibit a range of interesting properties that make it an attractive candidate for various research applications.
Mechanism of Action
The mechanism of action of 2-(1,3-Dithiolan-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone is not fully understood, but it is believed to involve the formation of charge transfer complexes between the 2-(1,3-Dithiolan-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone molecule and other electron-donating or electron-accepting molecules. These charge transfer complexes are thought to play a key role in the electrical properties of 2-(1,3-Dithiolan-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone and its potential applications in various scientific fields.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2-(1,3-Dithiolan-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone. However, some studies have suggested that 2-(1,3-Dithiolan-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone may have potential applications in the field of drug discovery. 2-(1,3-Dithiolan-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone has been shown to exhibit interesting properties such as high binding affinity to certain protein targets, making it a potential candidate for the development of new drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(1,3-Dithiolan-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone is its excellent charge transport properties, which make it an attractive candidate for use in various scientific applications. However, 2-(1,3-Dithiolan-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone also has some limitations, such as its relatively low solubility in common solvents and its tendency to degrade under certain conditions.
Future Directions
There are several future directions for research on 2-(1,3-Dithiolan-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone. One potential direction is the development of new synthetic methods for 2-(1,3-Dithiolan-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone that are more efficient and environmentally friendly. Another potential direction is the investigation of the biochemical and physiological effects of 2-(1,3-Dithiolan-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone, particularly its potential applications in drug discovery. Additionally, further research is needed to fully understand the mechanism of action of 2-(1,3-Dithiolan-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone and its potential applications in various scientific fields.
Synthesis Methods
The synthesis of 2-(1,3-Dithiolan-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone can be achieved through a series of chemical reactions that involve the use of different reagents and solvents. One of the most common methods for synthesizing 2-(1,3-Dithiolan-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone involves the reaction between 2-cyclopentenone and 1,3-dithiol-2-one in the presence of a Lewis acid catalyst. The reaction proceeds through a series of steps that lead to the formation of 2-(1,3-Dithiolan-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone as the final product.
Scientific Research Applications
2-(1,3-Dithiolan-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2-(1,3-Dithiolan-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone is in the field of organic electronics. 2-(1,3-Dithiolan-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone has been shown to exhibit excellent charge transport properties, making it an attractive candidate for use in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). 2-(1,3-Dithiolan-2-ylidene)-5-(3-methylbenzylidene)cyclopentanone has also been studied for its potential applications in the field of molecular electronics, where it has been shown to exhibit interesting properties such as high conductivity and low resistance.
properties
Molecular Formula |
C16H16OS2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(5E)-2-(1,3-dithiolan-2-ylidene)-5-[(3-methylphenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C16H16OS2/c1-11-3-2-4-12(9-11)10-13-5-6-14(15(13)17)16-18-7-8-19-16/h2-4,9-10H,5-8H2,1H3/b13-10+ |
InChI Key |
MYHLGOONGVEDTF-JLHYYAGUSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/2\CCC(=C3SCCS3)C2=O |
SMILES |
CC1=CC=CC(=C1)C=C2CCC(=C3SCCS3)C2=O |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2CCC(=C3SCCS3)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-amino-4-(4-methoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B290032.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B290034.png)
![N-(4-chlorophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B290036.png)

![5-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl hydrosulfide](/img/structure/B290043.png)


![ethyl (3Z)-3-[(1-cyano-2-ethoxy-2-oxoethyl)hydrazinylidene]-5-methylpyrazole-4-carboxylate](/img/structure/B290049.png)
![ethyl (5Z)-3-methyl-5-[(5-oxo-1,3-diphenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290051.png)
![ethyl (5Z)-3-methyl-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290052.png)
![4-{[2,5-dibutoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290054.png)
![4-{[2,5-diisopropoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290055.png)
![N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxo-1,2-dihydroinden-5-yl]-4-[2,4-bis(3-methylbutyl)phenoxy]butanamide](/img/structure/B290056.png)
![N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide](/img/structure/B290057.png)